molecular formula C9H9BrO B130235 2'-Bromopropiophenone CAS No. 62403-86-5

2'-Bromopropiophenone

Cat. No.: B130235
CAS No.: 62403-86-5
M. Wt: 213.07 g/mol
InChI Key: SFCCOHHWKRVDHH-UHFFFAOYSA-N
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Safety and Hazards

2’-Bromopropiophenone is a highly flammable liquid and vapor. It may cause respiratory irritation and may cause drowsiness or dizziness. It may damage fertility and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing. Use of personal protective equipment and working in a well-ventilated area is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Bromopropiophenone can be synthesized through the bromination of propiophenone. The reaction typically involves the use of bromine in the presence of an acid catalyst. One common method is the reaction of phenylacetone with bromine under acidic conditions . Another method involves the use of thionyl chloride followed by treatment with ethyl magnesium bromide in diethyl ether .

Industrial Production Methods: In industrial settings, the production of 2’-Bromopropiophenone often involves large-scale bromination reactions. The process is carefully controlled to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient bromination while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2’-Bromopropiophenone can be compared with other brominated ketones such as:

Uniqueness: 2’-Bromopropiophenone is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of diverse organic compounds .

By understanding the properties, preparation methods, chemical reactions, and applications of 2’-Bromopropiophenone, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

1-(2-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCCOHHWKRVDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211468
Record name 2'-Bromopropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62403-86-5
Record name 1-(2-Bromophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62403-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromopropiophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Bromopropiophenone
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Record name 2'-bromopropiophenone
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Record name 2′-Bromopropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2'-Bromopropiophenone?

A1: this compound (also known as 1-(2-Bromophenyl)propan-1-one) is characterized by the following:

    Q2: What are some of the catalytic applications of this compound?

    A2: this compound serves as a versatile building block in organic synthesis. For instance, it is a key substrate in the development of a nickel/pybox catalyst system for enantioselective Negishi α-arylations of ketones. [] This methodology allows the formation of potentially labile tertiary stereocenters under mild conditions. []

    Q3: How does the structure of this compound impact its reactivity?

    A3: The presence of the bromine atom at the 2' position introduces steric hindrance, which can influence the reactivity of this compound in various reactions. For example, in the nickel-catalyzed Negishi α-arylation, bulky aryl groups on this compound result in lower reaction yields, highlighting the impact of steric factors. []

    Q4: What role does this compound play in material science?

    A4: Research has explored the use of metal-organic frameworks (MOFs) as catalysts, with this compound serving as a test substrate. Specifically, the ethylene ketal of this compound was used to probe the Lewis acidity of [Cu3(btc)2] (BTC = benzene-1,3,5-tricarboxylate), a MOF material. [] This investigation demonstrated the hard Lewis acid character of the active sites in [Cu3(btc)2]. []

    Q5: Are there any analytical methods specifically developed for this compound?

    A5: Yes, researchers have developed a monoclonal antibody specifically targeting this compound. [] This antibody, produced by the hybridoma cell strain MabBP1, facilitates the detection and quantification of this compound. []

    Q6: Has this compound been identified in natural sources?

    A6: Interestingly, this compound has been identified as a key component contributing to the "rancidity smell" in deteriorated samples of armeniacae semen amarum (ASA), a traditional Chinese medicine. [] This finding suggests potential applications for this compound as a marker for quality control in the storage and processing of ASA. []

    Q7: What is the significance of studying the rearrangement reactions of this compound derivatives?

    A7: The rearrangement of this compound ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate provides insights into the Lewis acidity of various catalysts. Studies have employed this reaction to compare the catalytic activity of zinc-exchanged Y zeolites to the conventional ZnCl2 catalyst. [] This research revealed that the selectivity of the reaction is influenced by the softness of the Lewis acid centers. []

    Q8: What other reactions are commonly employed with this compound as a substrate?

    A8: this compound serves as a versatile starting material in the synthesis of various heterocyclic compounds. For example, it reacts with 3-alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-pyrazolethiocarboxyamide to yield novel non-condensed 5,5-bicycles, particularly 2-(3- alkyl(phenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles and their corresponding tetrahydrobenzothiazole analogs. []

    Q9: What research exists on the reduction of this compound?

    A9: Studies have investigated the electron-transfer reduction of this compound using benzenethiol mediated by iron polyphthalocyanine (Fe-poly PC). [] This research demonstrated the effectiveness of Fe-poly PC as an electron-transfer reagent, leading to the debromination of this compound to its parent ketone, propiophenone. []

    Q10: Has this compound been explored in the context of photopolymerization?

    A10: Yes, researchers have investigated the use of novel N-phenacylammonium salts, including those derived from this compound, as photoinitiators for both cationic and radical polymerizations. [] These salts exhibited enhanced activity in the photopolymerization of epoxides compared to previously reported N-benzyl-2-cyanopyridinium hexafluoroantimonate. []

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